molecular formula C21H28O6 B14494459 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene CAS No. 65545-78-0

1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene

Cat. No.: B14494459
CAS No.: 65545-78-0
M. Wt: 376.4 g/mol
InChI Key: YKOIHNCIYJHUKC-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is a complex organic compound characterized by its multiple ether linkages and aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene typically involves the stepwise etherification of phenol derivatives. The process begins with the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. This intermediate is then subjected to further etherification with ethylene glycol derivatives under controlled conditions to achieve the desired compound. The reaction conditions often include the use of a base catalyst such as potassium hydroxide and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic and quinone derivatives.

    Reduction: Reduction reactions can convert the ether linkages to alcohol groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products Formed:

    Oxidation: Phenolic and quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halogen, and other substituted aromatic compounds.

Scientific Research Applications

1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene involves its interaction with various molecular targets. The compound’s ether linkages and aromatic structure allow it to interact with biological membranes and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and membrane disruption.

Comparison with Similar Compounds

  • 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
  • 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
  • Benzene, 1-methoxy-2-(methylthio)-
  • Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-

Comparison: 1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene is unique due to its extended ether chain and phenoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it has higher molecular weight and increased hydrophobicity, making it suitable for specific applications in organic synthesis and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65545-78-0

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

1-methoxy-2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C21H28O6/c1-22-20-9-5-6-10-21(20)27-18-16-25-14-12-23-11-13-24-15-17-26-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3

InChI Key

YKOIHNCIYJHUKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOCCOCCOCCOC2=CC=CC=C2

Origin of Product

United States

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